L-Ccg-I

Description

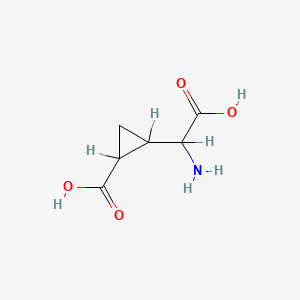

Structure

3D Structure

Properties

IUPAC Name |

2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944912 | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-17-0, 117857-93-9 | |

| Record name | (alpha-Carboxycyclopropyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Pharmacology of L Ccg I at Metabotropic Glutamate Receptors Mglurs

Receptor Desensitization and Internalization Studies

No research data specifically investigating the effects of L-Ccg-I on the desensitization and internalization of metabotropic glutamate (B1630785) receptors was found in the available scientific literature.

Neurobiological and Physiological Effects of L Ccg I

Modulation of Neurotransmitter Release

L-CCG-I has been shown to significantly influence the release of several key neurotransmitters in the central nervous system. Its primary mechanism of action involves the activation of presynaptic metabotropic glutamate (B1630785) receptors, which are G-protein coupled receptors that modulate neurotransmitter release.

Inhibition of Glutamate Release (Presynaptic Mechanisms)

This compound exerts a notable inhibitory effect on the release of glutamate, the primary excitatory neurotransmitter in the brain. This action is primarily mediated through the activation of presynaptic group III mGluRs.

Detailed research findings indicate that in the hippocampal CA3 region, this compound produces a dose-dependent and reversible reduction of associational-commissural (A/C) fiber-evoked field potentials. nih.gov This effect is indicative of a decrease in glutamate release from the presynaptic terminals. The presynaptic locus of this action is further supported by the observation of a concurrent increase in paired-pulse facilitation (PPF). nih.gov PPF is a form of short-term plasticity where the second of two closely spaced synaptic stimuli elicits a larger postsynaptic response. An increase in PPF is inversely correlated with the initial probability of neurotransmitter release, suggesting that this compound reduces the likelihood of glutamate release from presynaptic terminals.

The inhibitory effect of this compound on glutamate release is antagonized by selective group III mGluR antagonists, such as (R,S)-alpha-methylserine-O-phosphate (MSOP), confirming the involvement of this receptor subtype. nih.gov The activation of these presynaptic autoreceptors is a key mechanism by which this compound modulates excitatory neurotransmission.

| Concentration of this compound | Reduction in A/C Field Potentials | Significance |

| 10 µM | 8 ± 4% | Not significant |

| 100 µM | 32 ± 4% | p < 0.001 |

| 300 µM | 38 ± 7% | p < 0.05 |

Data showing the dose-dependent reduction of associational-commissural (A/C) field potentials in the hippocampal CA3 region by this compound. nih.gov

Regulation of GABA Release

While direct studies on the effect of this compound on the release of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, are limited, evidence from studies on group III mGluR agonists suggests a regulatory role. Activation of presynaptic group III mGluRs has been shown to inhibit GABAergic input to presympathetic neurons in the paraventricular nucleus of the hypothalamus (PVN). This suggests that this compound, through its action on group III mGluRs, may also decrease the release of GABA from certain populations of interneurons.

Influence on Serotonin Release

The influence of this compound on serotonin (5-HT) release is not yet well-defined. However, some studies suggest an indirect interaction. For instance, the effects of certain psychedelic drugs on glutamatergic activity can be counteracted by agonists of group II and III mGluRs. This indicates a potential interplay between the serotonergic system and these receptors, though further research is needed to elucidate the specific role of this compound in modulating serotonin release.

Effects on Synaptic Transmission and Plasticity

The modulation of neurotransmitter release by this compound has profound consequences for synaptic transmission and the ability of synapses to undergo long-term changes in strength, a phenomenon known as synaptic plasticity.

Presynaptic Depression of Excitatory Synaptic Transmission

As a direct consequence of its ability to inhibit glutamate release, this compound causes a presynaptic depression of excitatory synaptic transmission. nih.gov This is clearly demonstrated by the reduction in the amplitude of excitatory postsynaptic potentials (EPSPs) in response to afferent stimulation. nih.gov The accompanying increase in paired-pulse facilitation provides strong evidence for a presynaptic mechanism, as a lower initial release probability enhances the relative facilitation of the subsequent release event. nih.gov

| Parameter | Effect of this compound (100 µM) | Implication |

| A/C Field Potential Amplitude | 32 ± 4% reduction | Depression of excitatory synaptic transmission |

| Paired-Pulse Facilitation | Concomitant increase | Presynaptic site of action |

Summary of the effects of this compound on excitatory synaptic transmission in the hippocampal CA3 region. nih.gov

Postsynaptic Modulation (e.g., NMDA Receptor Inhibition)

While the primary effects of this compound on synaptic transmission appear to be presynaptic, the broader family of metabotropic glutamate receptors is known to modulate postsynaptic receptors, including the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). While direct evidence for this compound-mediated inhibition of NMDA receptors is not extensively documented, the activation of mGluRs can influence NMDA receptor function through various intracellular signaling cascades. Further investigation is required to determine the specific postsynaptic modulatory effects of this compound.

Impact on Neuronal Excitability and Network Activity

This compound's role as an mGluR agonist allows it to modulate various facets of neuronal and network function. Its effects range from altering synaptic strength to influencing the rhythmic activity of entire neural circuits.

Research into the effects of this compound on the intrinsic firing properties of neurons has shown a nuanced impact that can be concentration-dependent. In studies involving neurons of the basolateral amygdala (BLA), the application of L-CCG at a concentration of 1.0 µM did not result in a significant change in the action potential frequency. nih.gov Neuronal firing rates, elicited by injecting depolarizing currents of increasing amplitude, remained statistically unchanged in the presence of the compound compared to control conditions. nih.gov

However, at a significantly higher concentration of 100 µM, L-CCG was observed to induce an outward current of 22 ± 8 pA and increase the slope conductance in these neurons. nih.gov While the direct effect of this high concentration on discharge rates was not reported, the induction of an outward current would typically hyperpolarize the neuronal membrane, making it less likely to fire and thereby suggesting a potential for decreased discharge rates at elevated concentrations.

| Depolarizing Current (pA) | Firing Frequency (Control) | Firing Frequency (L-CCG 1.0 µM) |

|---|---|---|

| 100 | ~2 Hz | ~2 Hz |

| 200 | ~8 Hz | ~8 Hz |

| 300 | ~15 Hz | ~15 Hz |

| 400 | ~22 Hz | ~22 Hz |

Data derived from current-clamp recordings in basolateral amygdala neurons, showing no significant difference in firing frequency with the application of 1.0 µM L-CCG. nih.gov

This compound has been shown to influence network-level activity, particularly the oscillatory rhythms within the hippocampus. The activation of mGlu3 receptors, a subtype of group II mGluRs, is known to contribute to theta oscillations in hippocampal organotypic slices. nih.gov

Specifically, the application of this compound at a concentration of 10 µM induces a significant inward current in CA3 pyramidal cells. nih.gov This inward current is understood to be a key factor in generating and sustaining theta-frequency network oscillations. nih.gov By directly causing this inward current, this compound plays a role in modulating the rhythmic activity of the hippocampal CA3 network, a critical process for learning and memory. nih.gov

The pattern of action potential firing is a crucial aspect of neuronal communication. Investigations into L-CCG's effects on this parameter have found it to be largely inert at typical concentrations. In current-clamp recordings from basolateral amygdala neurons, L-CCG at 1.0 µM did not alter the characteristic firing pattern generated by a sustained 500 msec depolarizing current pulse. nih.gov Furthermore, the compound had no effect on the action potential threshold or on firing accommodation, which is the slowing of the firing rate during a constant stimulus. nih.gov This suggests that at this concentration, this compound's primary influence is on presynaptic transmission rather than on the postsynaptic mechanisms that shape action potential output. nih.gov

| This compound Concentration (µM) | Reduction of A/C Field Potential |

|---|---|

| 10 | 8 ± 4% |

| 100 | 32 ± 4% |

| 300 | 38 ± 7% |

This table shows the significant dose-dependent reduction of associational-commissural (A/C) fiber field potentials in the hippocampal CA3 region upon application of this compound, indicating a depression of synaptic transmission. youtube.com

Glial Cell Responses

Protein Kinase C-Mediated Modulation in Astrocytes

This compound, a potent agonist for group II metabotropic glutamate receptors (mGluRs), primarily engages signaling pathways traditionally distinct from the direct activation of Protein Kinase C (PKC) in astrocytes. The modulation of astrocytic functions by this compound is predominantly understood through its interaction with mGluR2 and mGluR3 subtypes. These receptors are canonically coupled to the Gi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade does not directly involve the activation of PKC, which is typically stimulated by the diacylglycerol (DAG) produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C (PLC), a process generally initiated by Gq-coupled receptors.

While direct PKC activation by this compound in astrocytes is not a well-established canonical pathway, the intricate nature of intracellular signaling allows for potential crosstalk and indirect modulation. Research into the broader effects of mGluR activation in astrocytes reveals a complex interplay between different signaling cascades.

Detailed Research Findings

Scientific investigations have elucidated several aspects of group II mGluR signaling in astrocytes, which provide context for understanding the potential, albeit indirect, interactions with the PKC pathway.

Canonical Signaling of this compound in Astrocytes : As a group II mGluR agonist, this compound's primary mechanism of action in astrocytes is the activation of mGluR2 and mGluR3. This leads to the inhibition of adenylyl cyclase, reducing cAMP production. This pathway is generally associated with the modulation of various cellular processes, including gene expression and ion channel function, but not direct PKC activation.

Heterologous Desensitization : There is evidence to suggest that PKC can modulate the function of group II mGluRs. This phenomenon, known as heterologous desensitization, implies that the activation of PKC by other signaling pathways (for instance, through the stimulation of Gq-coupled receptors by other neurotransmitters) can lead to the phosphorylation and subsequent attenuation of group II mGluR signaling. Therefore, while this compound does not directly activate PKC, the cellular environment and the activity of other signaling pathways that do activate PKC can influence the responsiveness of astrocytes to this compound.

Alternative Signaling Pathways : Research has shown that group II mGluR activation in astrocytes can also engage other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is involved in cell survival and proliferation and represents a non-canonical signaling route for Gi/o-coupled receptors.

The following table summarizes the key research findings regarding this compound and its interaction with signaling pathways in astrocytes, highlighting the indirect relationship with PKC.

| Research Finding | Description | Implication for PKC Modulation |

| Canonical Gi/o Pathway Activation | This compound activates mGluR2/3, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. | This primary pathway does not directly involve the activation of Protein Kinase C. |

| PKC-Mediated Heterologous Desensitization | Activated PKC can phosphorylate and inhibit the function of group II mGluRs. | Suggests an indirect modulation where the cellular PKC activity state can regulate the astrocytic response to this compound. |

| Activation of PI3K/Akt Pathway | Group II mGluR activation in astrocytes has been linked to the activation of the PI3K/Akt signaling cascade. | Represents a non-PKC-dependent signaling pathway engaged by this compound in astrocytes. |

Therapeutic Research Implications of L Ccg I and Group Ii Mglur Activation

Neuropsychiatric Disorder Models

Research into the activation of Group II mGluRs has provided promising results in animal models of various neuropsychiatric conditions. By dampening excessive glutamate (B1630785) transmission, agonists like L-CCG-I are being explored for their potential to restore synaptic balance in circuits implicated in anxiety, depression, and psychosis.

Several studies have demonstrated that the activation of Group II mGluRs can produce anxiolytic-like effects in rodent models. nih.govnih.gov The compound this compound, a potent Group II mGluR agonist, has been specifically implicated in these effects. Research investigating its mechanism of action points towards the involvement of the neuropeptide Y (NPY) system within the amygdala, a brain region critical for processing fear and anxiety. nih.gov

In one study, the anxiolytic effects of this compound administered directly into the amygdala of rats were examined using the elevated plus-maze test. The results showed that this compound produced a measurable anxiolytic effect. This effect was abolished by the pre-treatment with BIBO 3304, a selective antagonist for the NPY Y1 receptor. nih.gov This finding suggests that the anxiolytic action of this compound is dependent on signaling through NPY Y1 receptors. nih.gov Further investigation revealed that this compound administration led to a decrease in both NPY immunoreactivity and NPY mRNA expression in the amygdala, indicating that the glutamatergic system, via Group II mGluRs, regulates NPY neurons to mediate its anxiolytic effects. nih.gov Other systemically active Group II mGluR agonists, such as LY354740, have also demonstrated anxiolytic-like properties in models like the conflict drinking test in rats and the four-plate test in mice. nih.gov

| Compound | Animal Model | Key Finding | Proposed Mechanism |

|---|---|---|---|

| This compound | Rat (Elevated Plus-Maze) | Demonstrated anxiolytic-like effects following intra-amygdala administration. nih.gov | Mediated by Neuropeptide Y (NPY) neurons involving the Y1 receptor in the amygdala. nih.gov |

| LY354740 | Rat (Conflict Drinking Test) & Mouse (Four-Plate Test) | Produced anxiolytic-like effects after peripheral administration. nih.gov | Activation of Group II mGluRs. nih.gov |

While glutamate receptor modulation is a key area of investigation for novel antidepressants, the therapeutic potential of Group II mGluR agonists has not been strongly supported in preclinical models. In fact, research suggests that compounds that antagonize or inhibit mGluR2/3 may hold greater promise as potential antidepressants. nih.gov

Studies using the selective Group II mGluR agonist LY354740 in behavioral models of depression, such as the despair test and the tail suspension test in mice, failed to demonstrate antidepressant-like effects. nih.gov This contrasts with findings for mGluR2/3 antagonists, which have shown robust antidepressant responses in various rodent models. nih.govresearchgate.net The prevailing hypothesis is that an elevated function or expression of mGluR2/3 might be a contributing factor to the pathophysiology of depression, as suggested by findings in postmortem brains of depressed patients and in animal models. nih.gov Therefore, the current therapeutic strategy in this area focuses more on the development of mGluR2/3 antagonists rather than agonists like this compound.

Extensive preclinical evidence supports the antipsychotic-like properties of Group II mGluR agonists in animal models relevant to schizophrenia. frontiersin.orgnih.gov These receptors are of particular interest due to their ability to modulate glutamatergic activity in key brain synapses, addressing the glutamate hypofunction hypothesis of schizophrenia. frontiersin.org

Group II mGluR agonists have been shown to reverse the behavioral and neurochemical effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and ketamine, which are used to model symptoms of schizophrenia in rodents. frontiersin.org For example, the agonist LY354740 effectively attenuated PCP-induced hyperlocomotion, an animal correlate of the positive symptoms of schizophrenia. nih.gov Similarly, other agonists like LY379268 and LY404039 have demonstrated the ability to reverse the increased activity of glutamatergic synapses in the prefrontal cortex caused by dissociative drugs. frontiersin.org These findings provide a strong rationale for the potential of Group II mGluR activation as a novel therapeutic approach for psychosis, distinct from traditional dopamine receptor-blocking antipsychotics. mdpi.com

| Compound Class | Animal Model | Effect | Relevance to Schizophrenia |

|---|---|---|---|

| Group II mGluR Agonists (e.g., LY354740, LY379268) | PCP-induced hyperlocomotion in rodents. frontiersin.orgnih.gov | Attenuates or reverses the increase in locomotor activity. frontiersin.orgnih.gov | Models positive (psychotic) symptoms. nih.gov |

| Group II mGluR Agonists | PCP/Ketamine-induced glutamate release in prefrontal cortex. frontiersin.org | Reverses the excessive glutamate release. frontiersin.org | Addresses glutamatergic dysregulation hypothesis. frontiersin.org |

Structure Activity Relationship Sar and Synthetic Research of L Ccg I and Analogs

Stereochemical Considerations and Isomer Activity

The biological activity of 2-(carboxycyclopropyl)glycines (CCGs) is profoundly influenced by their stereochemistry. L-CCG-I is one of four stereoisomers of L-α-(carboxycyclopropyl)glycine, each possessing a unique three-dimensional arrangement that dictates its interaction with glutamate (B1630785) receptor subtypes. nih.gov The isomers differ in the spatial orientation of the carboxyl group on the cyclopropane ring relative to the glycine backbone.

The four L-isomers are:

(2S,1'S,2'S)-CCG (this compound): This isomer, where the conformation of L-glutamic acid is restricted to an extended form, is a potent and selective agonist for group II mGluRs (mGluR2/3). acs.org

(2S,1'R,2'R)-CCG (L-CCG-II): Exhibits weaker activity compared to this compound.

(2S,1'S,2'R)-CCG (L-CCG-III): Shows limited activity.

(2S,1'R,2'S)-CCG (L-CCG-IV): In contrast to this compound, this isomer, which mimics a folded conformation of L-glutamate, demonstrates potent agonist activity at NMDA-type ionotropic glutamate receptors. nih.gov

This differential activity among stereoisomers underscores the high degree of stereoselectivity of glutamate receptors. The rigid cyclopropane ring in this compound locks the molecule into an extended conformation, which is preferred for activation of group II mGluRs. Conversely, the folded conformation mimicked by L-CCG-IV is better suited for the NMDA receptor binding pocket. nih.gov The precise arrangement of the three chiral centers is therefore a critical determinant of receptor subtype selectivity and potency.

Rational Design and Synthesis of this compound and Derivatives

The potent and selective activity of this compound has spurred the development of various synthetic strategies to access this molecule and its analogs for further pharmacological investigation.

Enantioselective Synthesis Approaches

Achieving the correct stereochemistry at the three contiguous stereocenters of this compound presents a significant synthetic challenge. One notable enantioselective synthesis involves the use of a chiral auxiliary. Natural l-menthol can be used as a chiral auxiliary in a γ-bromo-α,β-unsaturated ester. acs.orgnih.gov This chiral electrophile reacts with a glycine anion equivalent in a key step that generates the three chiral centers in a single step with high enantiomeric excess (94% ee). acs.orgnih.gov

The key steps in this synthesis are:

Michael Addition/Cyclization: Reaction of a Schiff base ester (glycine equivalent) with the l-menthol-derived chiral electrophile. The enolate adopts a Z-configuration, which promotes the formation of the desired trans-(2S,1'S,2'S) cyclopropyl derivative. acs.org

Hydrolysis: Treatment with acid removes the protecting group, affording the hydrochloride salt as a single stereoisomer. acs.org

Saponification: The ester is then saponified, and subsequent treatment with an ion-exchange resin yields the final this compound product. acs.org

This method provides an efficient and highly stereocontrolled route to this compound, enabling the production of enantiomerically pure material for biological studies.

Development of Substituted this compound Analogues

To further probe the structure-activity relationships of this compound, researchers have synthesized a variety of substituted analogues. A key modification has been the introduction of a methyl group at the α-carbon of the glycine moiety.

α-Methylation: The addition of a methyl group to the α-carbon of this compound dramatically alters its pharmacological profile. While this compound is a potent agonist for mGluR2, α-methyl-L-CCG-I acts as a selective mGluR2 antagonist. nih.govnih.gov This conversion from agonist to antagonist activity by a simple methylation highlights the sensitivity of the receptor's active site to steric bulk around the α-carbon. nih.govnih.gov This modification has been a valuable tool in developing antagonists to probe the function of mGluR2.

Structure-Activity Relationships for mGluR Subtype Selectivity

The development of this compound and its derivatives has provided crucial insights into the structural requirements for selectivity among mGluR subtypes. The cyclopropane ring's rigidity is paramount, as it restricts the molecule's conformation, thereby pre-organizing it for interaction with specific receptor subtypes.

The key determinants for mGluR subtype selectivity derived from this compound and related compounds are:

Conformation: An extended conformation, as seen in this compound, is critical for agonist activity at group II mGluRs. acs.org Folded conformations, by contrast, tend to favor ionotropic glutamate receptors like NMDA. nih.gov

Stereochemistry: The absolute configuration of all three chiral centers ((2S, 1'S, 2'S) for this compound) is essential for high-potency agonist activity at mGluR2. Other stereoisomers exhibit significantly reduced activity or selectivity for different receptor subtypes.

α-Substitution: The introduction of even a small substituent like a methyl group at the α-position can switch the activity from agonism to antagonism at mGluR2. nih.govnih.gov This suggests that the space around the α-amino acid portion of the ligand is tightly constrained within the mGluR2 binding pocket, and introduction of steric bulk in this region prevents the conformational change required for receptor activation.

The following table summarizes the activity of this compound and a key analog at different mGluR subtypes.

| Compound | Structure | mGluR Subtype | Activity |

| This compound | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | mGluR2 | Potent Agonist nih.govnih.gov |

| α-Methyl-L-CCG-I | α-Methyl derivative of this compound | mGluR2 | Selective Antagonist nih.govnih.gov |

Design of Conformationally Constrained Glutamate Analogs

The success of this compound as a selective mGluR ligand has validated the strategy of using conformationally constrained analogs of glutamate to achieve receptor subtype selectivity. By restricting the rotational freedom of the glutamate backbone, specific conformations that are optimal for binding to individual receptor subtypes can be stabilized.

The cyclopropyl ring in this compound is an effective scaffold for achieving this conformational restriction. acs.org This design principle has been extended to other cyclic systems and rigid structures to create novel ligands for glutamate receptors. The goal is to mimic the specific binding conformations of glutamate for different receptor subtypes, thereby creating ligands with high potency and selectivity. The insights gained from this compound and its isomers have demonstrated that subtle changes in the three-dimensional shape of a ligand can lead to dramatic differences in its pharmacological profile, a foundational concept in modern drug design. nih.gov

Advanced Research Methodologies and Techniques in L Ccg I Studies

Electrophysiological Techniques

Electrophysiological approaches have been instrumental in characterizing the influence of L-Ccg-I on the electrical properties of cells and tissues. These methods allow for the direct measurement of changes in membrane potential and ion flow, offering a real-time view of the compound's effects on neuronal excitability and synaptic transmission.

Patch-clamp recording is a high-resolution technique used to study the properties of ion channels in the cell membrane. In studies investigating the effects of this compound, this method has been employed to determine its site of action.

Detailed Research Findings:

In studies on basolateral amygdala neurons, whole-cell patch-clamp recordings in current-clamp mode were utilized to assess the impact of this compound on postsynaptic neuronal properties. The application of this compound at a concentration of 1.0 μM did not lead to any discernible changes in action potential firing patterns, action potential threshold, or accommodation. jci.org This lack of effect on the postsynaptic neuron's intrinsic firing properties suggests that this compound's modulatory actions on synaptic transmission in this region are likely mediated by presynaptic mechanisms. jci.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Action Potential Firing Pattern | 1.0 μM this compound | No change | jci.org |

| Action Potential Threshold | 1.0 μM this compound | No change | jci.org |

| Accommodation | 1.0 μM this compound | No change | jci.org |

Extracellular recordings measure the electrical potentials in the space surrounding neurons, providing information about the summed activity of a population of cells. This technique is particularly useful for studying how neuromodulators like this compound affect synaptic transmission and plasticity in intact neural circuits.

Detailed Research Findings:

In the hippocampal CA3 region, this compound has been shown to modulate synaptic transmission at associational-commissural (A/C) synapses. Application of this compound resulted in a dose-dependent and reversible reduction of A/C field potentials. nih.govresearchgate.net This effect was accompanied by an increase in paired-pulse facilitation, a form of short-term plasticity indicative of a presynaptic mechanism of action. nih.govresearchgate.net These findings suggest that this compound activates presynaptic group III mGluRs on A/C fibers, leading to an inhibition of glutamate (B1630785) release. nih.govresearchgate.net

| This compound Concentration (μM) | Reduction of A/C Field Potential (%) | Reference |

|---|---|---|

| 10 | 8 ± 4 | nih.govresearchgate.net |

| 100 | 32 ± 4 | nih.govresearchgate.net |

| 300 | 38 ± 7 | nih.govresearchgate.net |

The electropharyngeogram (EPG) is a specialized extracellular recording technique used to measure the electrical activity associated with the pumping of the pharynx in the nematode Caenorhabditis elegans. This method provides a quantitative measure of feeding behavior and is a powerful tool for studying the pharmacology of neuromuscular function in this model organism.

Detailed Research Findings:

EPG recordings from the semi-intact pharyngeal preparation of C. elegans have demonstrated that this compound inhibits the activity of the pharyngeal neuromuscular network. The application of this compound caused a consistent and reversible inhibition of pharyngeal pumping. A dose-response analysis revealed that this compound inhibits pharyngeal pumping with an EC₅₀ of 3 μM. This inhibitory effect is thought to be mediated by the activation of mGluRs located within the pharyngeal nervous system, which in turn modify the network activity that drives pharyngeal pumping.

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ for Inhibition of Pharyngeal Pumping | 3 μM |

Biochemical and Molecular Assays

Biochemical and molecular assays are essential for dissecting the intracellular signaling pathways activated by this compound. These assays measure the changes in second messenger molecules, providing a downstream readout of receptor activation.

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. Its levels are often modulated by the activation of G protein-coupled receptors (GPCRs). Group II and group III mGluRs, which are targets for this compound, are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. mdpi.com

Detailed Research Findings:

While direct studies measuring this compound-mediated changes in cAMP accumulation are not extensively detailed in the available literature, the known signaling pathways of its target receptors provide a strong basis for its expected effects. The activation of group II and III mGluRs by this compound is predicted to inhibit adenylyl cyclase, thereby reducing the accumulation of cAMP. This is in contrast to agonists that activate Gαs-coupled receptors, which would stimulate adenylyl cyclase and increase cAMP levels.

Inositol phosphates are another critical family of second messengers generated following the activation of Gαq/11-coupled GPCRs. The activation of phospholipase C (PLC) by these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), producing inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Assays measuring the accumulation of inositol phosphates are therefore a direct measure of the activation of this signaling pathway.

Detailed Research Findings:

In neonatal rat cortical slices, this compound has been shown to stimulate phosphoinositide hydrolysis. nih.gov When compared with other group I mGluR agonists, this compound demonstrated a higher maximal effect in stimulating the production of inositol phosphates. nih.gov This indicates that this compound is a potent and efficacious agonist at Gq-coupled group I mGluRs, leading to the robust activation of the phospholipase C signaling cascade.

| Agonist | Maximal Effect on Phosphoinositide Hydrolysis | Reference |

|---|---|---|

| This compound | Higher | nih.gov |

| 3,5-Dihydroxyphenylglycine (DHPG) | Lower | nih.gov |

| (S)-3-hydroxyphenylglycine | Lower | nih.gov |

| (S)-4-carboxy-3-hydroxyphenylglycine (S-4C3HPG) | Lower | nih.gov |

Pharmacological Tools and Probes

Selective antagonists are indispensable tools for characterizing the pharmacological effects of agonists like this compound. nih.gov By blocking the action of this compound at specific mGluR subtypes, antagonists help to confirm the receptor(s) through which the agonist exerts its effects. These antagonists can be competitive, binding to the same site as the agonist, or non-competitive, binding to an allosteric site. derangedphysiology.com

In studies of this compound, various mGluR antagonists have been employed. For example, the bursting activity in basolateral amygdala neurons from kindled rats, which is not evoked by this compound, can be inhibited by the mGluR1 antagonist (+)-α-methyl-4-carboxyphenylglycine ((+)-MCPG). nih.gov The differential effects of antagonists like (+)-MCPG and (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) have suggested that while group I mGluRs may facilitate epileptiform activity, group II mGluRs (the primary targets of this compound) may attenuate it. nih.gov Pharmacological analyses, such as the Schild regression, can be used to determine the potency of a competitive antagonist and to confirm its mechanism of action. derangedphysiology.comwikipedia.orgresearchgate.net

Interactive Data Table: Selective mGluR Antagonists

| Antagonist | Target mGluR Subtype(s) | Mechanism |

| (+)-MCPG | mGluR1/2 antagonist nih.gov | Competitive |

| (S)-4C3HPG | mGluR1 antagonist/mGluR2 agonist nih.gov | Mixed |

To investigate the downstream signaling pathways activated by this compound, researchers often use enzyme inhibitors. Since many mGluRs, including mGluR2, are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

A common experimental approach is to first stimulate adenylyl cyclase with the activator forskolin. nih.govtargetmol.comnih.govrevvity.com Forskolin directly activates most isoforms of adenylyl cyclase, leading to a robust increase in cAMP production. nih.govresearchgate.net By co-applying this compound with forskolin, researchers can measure the extent to which this compound inhibits this forskolin-stimulated cAMP accumulation. This provides a quantitative measure of the agonist's activity at Gi/o-coupled mGluRs. This technique has been used to demonstrate the inhibitory effect of this compound on cAMP production in cells expressing mGluR2.

Protein Kinase C Modulators

Protein Kinase C (PKC) represents a family of enzymes crucial for regulating a multitude of cellular processes through the phosphorylation of various protein targets. patsnap.com Modulators of PKC, which can either activate or inhibit these enzymes, are instrumental in dissecting signaling cascades. patsnap.comnih.gov The PKC family is categorized into three main groups based on their activation requirements: classical (cPKC), novel (nPKC), and atypical (aPKC) isoforms. nih.gov The use of specific PKC modulators allows researchers to identify the roles of particular isoforms in cellular responses. nih.govnih.gov

While the search results provide extensive background on PKC modulators and their general applications in research, including their role in heart failure and as allosteric modulators targeting protein-protein interactions, there is currently no direct scientific literature available from the search results detailing the use of Protein Kinase C modulators in studies specifically investigating the compound this compound. patsnap.comnih.govmdpi.com this compound is primarily characterized as a group II metabotropic glutamate receptor (mGluR) agonist, which also shows activity at group III mGluRs. nih.gov Research has focused on its effects on synaptic transmission in regions like the hippocampus. nih.gov

Future Directions and Emerging Research Avenues

Further Elucidation of Subtype-Specific Contributions of mGluR2 vs. mGluR3

A key area for future research involves more precisely defining the distinct roles and contributions of mGluR2 and mGluR3 subtypes. While L-CCG-I activates both receptors, its lack of high subtype selectivity has historically made it challenging to differentiate the specific involvement of mGluR2 versus mGluR3 in various physiological and pathological processes. frontiersin.orgopenmedicinalchemistryjournal.com Although mGluR2 and mGluR3 share significant sequence homology and both couple negatively to adenylyl cyclase, they exhibit distinct cellular localization, with mGluR2 primarily found on neurons and mGluR3 also present on glial cells. frontiersin.orgnih.gov Emerging research is utilizing more selective pharmacological tools, such as novel allosteric modulators and genetically modified animal models (e.g., knock-out mice), to dissect the specific functions of each subtype. nih.govnih.gov Future studies employing these tools in conjunction with or in comparison to this compound could provide valuable insights into the subtype-specific contributions of mGluR2 and mGluR3 in various neurological contexts.

Development of More Selective and Bioavailable this compound Analogs for In Vivo Studies

The limited applicability of early glutamate (B1630785) analogs like this compound in animal models, particularly in chronic studies, has been attributed to low blood-brain barrier penetration. nih.gov While this compound is a potent agonist, its selectivity profile is not absolute, showing activity at other mGluRs at higher concentrations. nih.gov Future research is focused on developing novel this compound analogs or related compounds with improved selectivity for Group II mGluRs and enhanced pharmacokinetic properties, including better bioavailability and brain penetration. nih.gov The development of such analogs would provide more precise pharmacological tools for in vivo studies, allowing for a clearer understanding of the therapeutic potential of targeting Group II mGluRs without confounding effects from off-target activity. nih.gov Structure-activity relationship studies, building upon the knowledge gained from this compound and other conformationally constrained agonists, are crucial in this endeavor. tocris.comnews-medical.net

Investigation of this compound in Complex Behavioral Paradigms

While this compound has been used in some preclinical studies, particularly in pain models where group II mGluR agonists have shown antinociceptive effects, further investigation in more complex behavioral paradigms is warranted. frontiersin.orgmdpi.com This includes exploring its potential effects in models of psychiatric disorders, given the implication of Group II mGluRs in conditions like anxiety and schizophrenia. tocris.comopenmedicinalchemistryjournal.com Utilizing sophisticated behavioral tests that assess various aspects of cognition, emotion, and social interaction could reveal novel therapeutic avenues for compounds targeting Group II mGluRs. nih.gov Such studies would benefit from the availability of more selective and bioavailable this compound analogs discussed in Section 8.2.

Exploration of Allosteric Modulation in Relation to this compound Action

Allosteric modulators, which bind to sites distinct from the orthosteric agonist binding site, offer a promising approach to selectively modulate receptor activity. frontiersin.orgacs.orgnih.gov Research into the allosteric modulation of Group II mGluRs in the context of this compound action is an important emerging area. Studies have shown that positive allosteric modulators (PAMs) can enhance the efficacy and potency of orthosteric agonists like this compound, even turning partial agonists into full agonists. nih.govpnas.org Future research could explore how different allosteric modulators interact with this compound binding and efficacy, potentially leading to novel therapeutic strategies that combine orthosteric and allosteric approaches to fine-tune Group II mGluR activity. nih.gov This is particularly relevant given the potential for allosteric sites to offer better selectivity compared to the highly conserved orthosteric site. frontiersin.org

Role of this compound in Glial-Neuronal Interactions

The involvement of glial cells, particularly astrocytes, in modulating neuronal activity and their expression of mGluR3 highlights the importance of studying glial-neuronal interactions. frontiersin.orgnih.govucr.edu this compound has been shown to modulate calcium responses in astrocytes, suggesting a direct effect on glial function. nih.gov Future research should further investigate the specific role of this compound and other Group II mGluR agonists in mediating communication between neurons and glia. nih.govucr.eduucr.edu Understanding how this compound influences glial activity and how these glial changes, in turn, impact neuronal function could provide critical insights into the broader physiological roles of Group II mGluRs and their potential in treating neurological disorders where glial dysfunction is implicated. ucr.eduimperial.ac.uk4euplus.eu

Integration with Systems Biology Approaches

The complexity of glutamate signaling and the widespread expression of mGluRs necessitate the integration of systems biology approaches to fully understand the impact of compounds like this compound. researchgate.netnae.eduroutledge.com Future research can utilize computational modeling and the analysis of large-scale biological data (e.g., transcriptomics, proteomics) to map the intricate networks influenced by this compound. researchgate.netnae.eduroutledge.comresearchgate.net This could involve developing models that predict the downstream effects of Group II mGluR activation by this compound on various cellular pathways and neuronal circuits. researchgate.netnae.edu Systems biology can help identify key nodes and interactions within these networks that are particularly sensitive to this compound modulation, potentially revealing novel targets for therapeutic intervention and providing a more holistic understanding of this compound's actions within the complex environment of the nervous system. nae.eduroutledge.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating L-CCG-I's selectivity toward mGluR2 over other metabotropic glutamate receptor subtypes?

- Methodology : Use transfected cell lines expressing individual mGluR subtypes (e.g., mGluR1, mGluR2, mGluR4) to assess this compound's activity. Measure second-messenger responses (e.g., phosphatidylinositol hydrolysis for mGluR1, inhibition of forskolin-stimulated cAMP for mGluR2/4) under standardized conditions. Dose-response curves should be generated to calculate EC₅₀ values and compare receptor subtype specificity .

- Key Data : this compound exhibits an EC₅₀ of 0.3 nM for mGluR2 but also stimulates mGluR1 (phosphatidylinositol hydrolysis) and inhibits cAMP in mGluR4-expressing cells, necessitating careful interpretation of selectivity .

Q. How can researchers ensure reproducibility when testing this compound's effects on cAMP modulation in different cellular models?

- Methodology : Standardize cell culture conditions (e.g., passage number, transfection efficiency) and assay protocols (e.g., forskolin concentration, incubation time). Include positive controls (e.g., known mGluR agonists/antagonists) and validate results across multiple independent experiments. Document detailed procedures in supplementary materials to align with journal guidelines for experimental reproducibility .

Q. What are the critical parameters for determining this compound's optimal working concentration in vitro?

- Methodology : Perform pilot dose-response experiments (e.g., 0.1–1000 nM range) to identify the concentration yielding maximal receptor activation without off-target effects. Use pharmacological blockers (e.g., mGluR2 antagonists) to confirm specificity. Reference existing studies showing this compound’s EC₅₀ of 0.3 nM for mGluR2 as a baseline .

Advanced Research Questions

Q. How should researchers address contradictions in reported EC₅₀ values for this compound across different studies?

- Methodology : Conduct a systematic review of experimental variables (e.g., cell type, transfection method, assay sensitivity). Replicate conflicting studies under controlled conditions to isolate contributing factors (e.g., receptor density, coupling efficiency). Use meta-analysis to quantify variability and propose consensus protocols .

- Example Conflict : Discrepancies in cAMP inhibition efficacy may arise from differences in forskolin concentration or assay timing .

Q. What strategies optimize this compound's stability in long-term neuropharmacological studies?

- Methodology : Test storage conditions (e.g., -80°C lyophilized vs. solution) and buffer compositions (e.g., antioxidants, pH stabilizers). Monitor degradation via HPLC or mass spectrometry over time. Collaborate with analytical chemistry teams to establish validated stability profiles .

Q. How can computational modeling enhance the design of this compound analogs with improved mGluR2 specificity?

- Methodology : Use molecular docking simulations to predict binding interactions between this compound and mGluR2’s orthosteric site. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues). Iteratively refine models using experimental IC₅₀/EC₅₀ data .

Q. What frameworks are recommended for integrating this compound's pharmacological data with in vivo behavioral outcomes?

- Methodology : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments. For example:

- Population : Rodent models of anxiety (mGluR2-linked phenotypes).

- Intervention : this compound administration (dose, route).

- Comparison : Baseline vs. treated groups; mGluR2-KO controls.

- Outcome : Behavioral metrics (e.g., elevated plus maze, fear conditioning) .

Methodological Guidelines

- Literature Review : Use databases like PubMed and Google Scholar with keywords "this compound," "mGluR2," and "cAMP modulation." Prioritize studies with rigorous controls and transparent methods .

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. Use triangulation (e.g., electrophysiology + biochemical assays) to resolve ambiguities .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental procedures and citing primary sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.